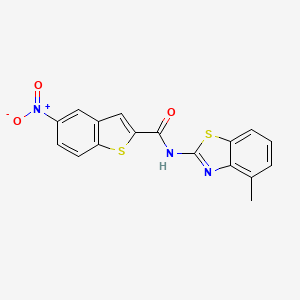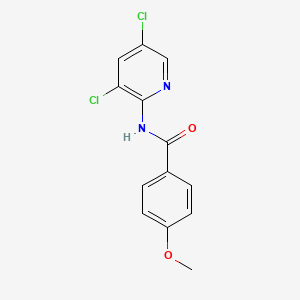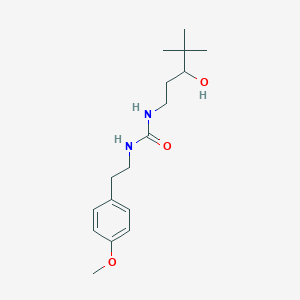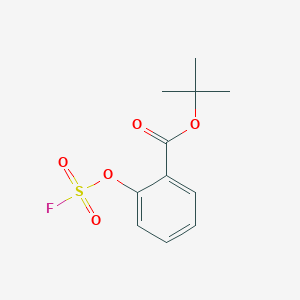
1-(3,4-dimethylphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C28H26N6O2 and its molecular weight is 478.556. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Antimicrobial Evaluation : Novel derivatives incorporating imidazole ureas were synthesized and evaluated for their antimicrobial properties. These compounds were characterized using various spectroscopic methods, indicating the diversity and potential utility of imidazole derivatives in creating antimicrobial agents (Rani et al., 2014).
- Antioxidant Activity : Another study focused on the synthesis of imidazole derivatives to evaluate their antioxidant activity, demonstrating the potential health benefits of these compounds (George et al., 2010).
Molecular Rearrangements and Reactivity
- Heterocyclic Rearrangement : Research on the transformation of 5-arylisoxazole-3-carboxylic acids into 1,2,5-oxadiazoles through heterocyclic rearrangement highlights the chemical versatility of these compounds and their potential as intermediates in organic synthesis (Potkin et al., 2012).
Computational Studies
- Computational and Experimental Characterization : Imidazole derivatives were characterized both experimentally and through computational studies, including DFT calculations and molecular dynamics simulations. This comprehensive approach helps in understanding the reactive properties of these compounds and their potential applications in various fields (Smitha et al., 2018).
Biological Applications
- Anticancer Agents : Imidazole-based urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. This suggests a promising avenue for the development of new anticancer drugs (Feng et al., 2020).
Material Science Applications
- OLEDs and Fluorescence : Tetrahedral silicon-centered imidazole derivatives were synthesized, characterized, and shown to be promising candidates for use in OLEDs and as fluorescence sensors for detecting metal ions. This application highlights the potential of imidazole derivatives in material science (Wang et al., 2010).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O2/c1-18-5-4-6-22(13-18)26-32-27(36-33-26)25-16-34(17-29-25)15-21-8-11-23(12-9-21)30-28(35)31-24-10-7-19(2)20(3)14-24/h4-14,16-17H,15H2,1-3H3,(H2,30,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRJGJKJBDAEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2778810.png)




![Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2778816.png)


![(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)

![3-(furan-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2778825.png)
![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2778826.png)